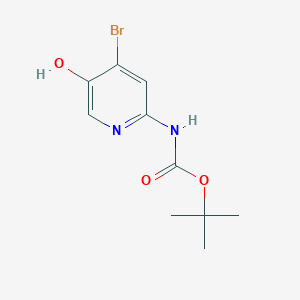
tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with bromine and hydroxyl groups, and a carbamic acid ester moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.
Carbamate Formation: The final step involves the formation of the carbamic acid ester. This can be done by reacting the hydroxylated and brominated pyridine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated pyridine derivative.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromine and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to enzymes or receptors. The carbamic acid ester moiety can undergo hydrolysis, releasing the active pyridine derivative, which can then interact with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-pyridinyl)-N-(2,2,2-trifluoroethyl)-1,1-dimethylethyl ester: Similar structure but with a trifluoroethyl group instead of a hydroxyl group.
tert-butyl (2-((3-amino-5-bromopyridin-2-yl)oxy)ethyl)carbamate: Contains an amino group and an ether linkage.
Uniqueness
N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring, which can significantly influence its reactivity and binding properties. This dual functionality makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H13BrN2O3 |
|---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-5-hydroxypyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-4-6(11)7(14)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) |
InChI Key |
XQJLAPHHGYAFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



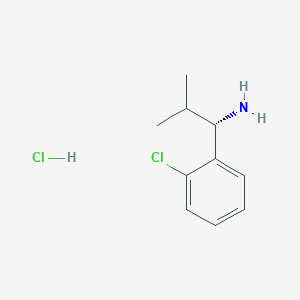
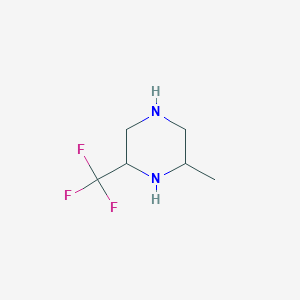
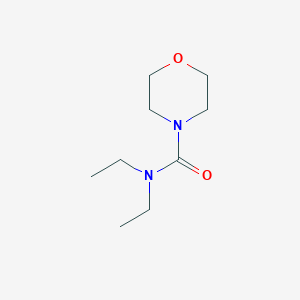

![10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine](/img/structure/B13987711.png)

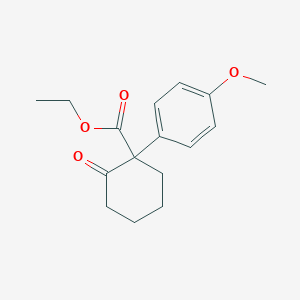

![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)
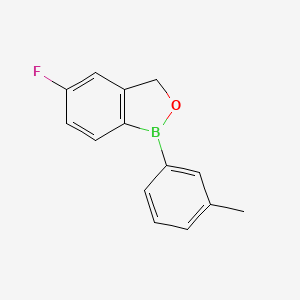
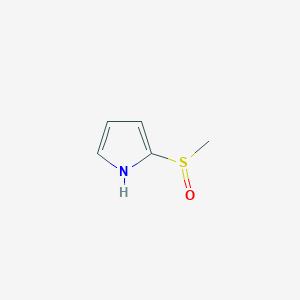
![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)
